An In-Depth Technical Guide to Isoindolin-5-ylmethanol (CAS 127168-98-3): A Key Heterocyclic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Isoindolin-5-ylmethanol (CAS 127168-98-3): A Key Heterocyclic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-5-ylmethanol, with its characteristic fused bicyclic system, represents a valuable heterocyclic building block in the landscape of medicinal chemistry. The isoindoline core is a "privileged structure," frequently found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of Isoindolin-5-ylmethanol, including its chemical properties, synthesis, potential applications in drug discovery, and safe handling procedures. The strategic placement of the hydroxymethyl group at the 5-position offers a versatile handle for further chemical modifications, making it a desirable starting material for the synthesis of complex molecular architectures.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline moiety, a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of numerous therapeutic agents.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Notably, the isoindoline framework is central to the structure of several commercial drugs, such as the immunomodulatory drugs thalidomide and lenalidomide, and the antihypertensive agent chlorthalidone.[1] The value of Isoindolin-5-ylmethanol lies in its potential to serve as a precursor to novel drug candidates that leverage the proven biological relevance of the isoindoline scaffold.
Physicochemical Properties
A clear understanding of the physicochemical properties of Isoindolin-5-ylmethanol is essential for its effective use in synthesis and research.
| Property | Value | Reference |
| CAS Number | 127168-98-3 | [5] |
| Molecular Formula | C₉H₁₁NO | [6] |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder or flakes (typical) | [2] |
| Purity | Typically ≥95% | [6] |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)CO | [7] |
| InChIKey | RNLBNPQIMFCASQ-UHFFFAOYSA-N | [7] |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible synthetic route commences with a precursor bearing a functional group at the 5-position that can be converted to a hydroxymethyl group, such as a carboxylic acid ester. The isoindoline ring itself can be constructed through various methods, including the reduction of phthalimide derivatives or the cyclization of appropriately substituted benzylamines. A common and efficient method involves the reduction of an isoindolinone or a phthalimide precursor.
Diagram: Proposed Synthesis of Isoindolin-5-ylmethanol
Caption: A generalized synthetic workflow for Isoindolin-5-ylmethanol.
Experimental Protocol: Reduction of an Isoindoline-5-carboxylate Precursor
This protocol describes a general procedure for the reduction of a hypothetical N-protected methyl isoindoline-5-carboxylate to Isoindolin-5-ylmethanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[8]
Materials:
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N-tert-butoxycarbonyl-isoindoline-5-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
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Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
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Silica gel (for column chromatography)
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Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent for deprotection
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the N-protected methyl isoindoline-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected Isoindolin-5-ylmethanol.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., TFA for a Boc group). Stir at room temperature until TLC analysis shows the removal of the protecting group.
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude Isoindolin-5-ylmethanol can then be purified by column chromatography on silica gel to afford the final product.[9][10]
Applications in Drug Discovery
While specific clinical candidates directly derived from Isoindolin-5-ylmethanol are not prominently featured in publicly accessible literature, its utility as a versatile building block can be inferred from the biological activities of more complex isoindoline-containing molecules. The hydroxymethyl group at the 5-position serves as a key functional handle for elaboration into a variety of pharmacologically relevant motifs.
Diagram: Potential Derivatizations of Isoindolin-5-ylmethanol
Caption: Potential synthetic modifications of Isoindolin-5-ylmethanol.
Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The isoindolinone scaffold is a key pharmacophore in several potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. Isoindolin-5-ylmethanol can be oxidized to the corresponding carboxylic acid, which can then be converted to an isoindolinone core, making it a valuable starting material for the synthesis of novel PARP inhibitors.
Scaffold for CNS-Active Agents
Derivatives of isoindoline have been investigated for their activity on central nervous system (CNS) targets, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3] The ability to functionalize both the nitrogen atom and the hydroxymethyl group of Isoindolin-5-ylmethanol allows for the creation of diverse libraries of compounds for screening against various CNS receptors and enzymes.
Anti-inflammatory and Immunomodulatory Agents
The well-established anti-inflammatory and immunomodulatory properties of phthalimide derivatives like thalidomide and lenalidomide highlight the potential of the isoindoline scaffold in this therapeutic area.[4] Isoindolin-5-ylmethanol can serve as a foundational element for the synthesis of novel analogs with potentially improved efficacy and safety profiles.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of Isoindolin-5-ylmethanol. While a publicly available, verified spectrum is not available, typical expected NMR chemical shifts can be predicted based on the structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons (3H): Signals in the range of δ 7.0-7.3 ppm.
-
Hydroxymethyl protons (-CH₂OH, 2H): A singlet around δ 4.6 ppm.
-
Isoindoline methylene protons (-CH₂-N-CH₂-, 4H): Singlets or multiplets around δ 4.1-4.2 ppm.
-
NH proton (1H): A broad singlet, chemical shift can vary depending on concentration and solvent.
-
OH proton (1H): A broad singlet, chemical shift can vary.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic carbons: Signals in the range of δ 120-145 ppm.
-
Hydroxymethyl carbon (-CH₂OH): A signal around δ 65 ppm.
-
Isoindoline methylene carbons (-CH₂-N-CH₂-): Signals around δ 52-53 ppm.
Other Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C-H stretches).
Safety and Handling
As with any research chemical, Isoindolin-5-ylmethanol should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
Isoindolin-5-ylmethanol (CAS 127168-98-3) is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its isoindoline core is a well-validated scaffold in numerous therapeutic areas. The presence of a versatile hydroxymethyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage this compound in the pursuit of novel therapeutic agents.
References
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Figure 1. Chemical structure of Isoindolin-5-ylmethanol.
